1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole
Overview
Description
1-(Trifluoroacetyl)-2,5-dihydro-1H-pyrrole (TFADHP) is an organic compound consisting of a pyrrole ring with a trifluoroacetyl group attached to the 2-position of the ring. It is a colorless, volatile solid that is soluble in common organic solvents. TFADHP has a wide range of applications in organic synthesis and is used as a reagent in the synthesis of various organic compounds, including drugs and dyes. It has also been used as a starting material for the synthesis of other heterocyclic compounds.
Scientific Research Applications
Electrophilic Substitution Reactions : Studies have shown that compounds related to 1-(trifluoroacetyl)-2,5-dihydro-1H-pyrrole undergo various electrophilic substitution reactions. For example, spontaneous trifluoroacetylation at the β position of the pyrrole ring in certain derivatives was observed, indicating potential applications in synthetic chemistry (Imuro & Hanafusa, 1976).
Reaction with Trifluoroacetic Anhydride : Research on pyrrolo[1,2-a]pyrazines, which are structurally similar to this compound, has shown that these compounds react with trifluoroacetic anhydride to form trifluoroacetylation products. This suggests potential uses in synthesizing fluorinated organic compounds (Terenin et al., 2007).
Unusual Site of Electrophilic Attack : A study on the trifluoroacetylation of pyrrole, a related compound, showed an unusual site of electrophilic attack, leading to a mixture of N- and C-derivatives. This could be relevant for the synthesis of complex organic molecules (Cipiciani et al., 1976).
Novel Redox Cyclisation Products : The reaction of 2-(trifluoroacetyl)pyrrole with specific reagents has been shown to afford high yields of unusual tetracyclic products. This indicates potential applications in organic synthesis and medicinal chemistry (Buckle et al., 1992).
Electrophilic Oxyalkylation : A set of electrophilic 2-(trifluoroacetyl)-1,3-azoles demonstrated excellent activity in the C-oxyalkylation of pyrrole derivatives. This suggests potential applications in synthesizing fluorinated alcohols (Khodakovskiy et al., 2010).
Novel Syntheses of Pyrrolo Derivatives : Research has also explored novel syntheses of pyrrolo derivatives using trifluoroacetyl compounds, providing insights into new synthetic routes for complex organic molecules (Voskresenskii et al., 2006).
Electrophilic Substitution Reactions in Synthesis : The synthesis of 1-pentafluorophenyl-1H-pyrrole derivatives via electrophilic substitution reactions, including trifluoroacetylation, has been studied. This research could be relevant for developing new synthetic methods (Hrnčariková & Végh, 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(2,5-dihydropyrrol-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO/c7-6(8,9)5(11)10-3-1-2-4-10/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPPMSXOYNPRQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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